molecular formula C11H11ClF3N B11862790 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11862790
M. Wt: 249.66 g/mol
InChI Key: NKPOYEKVVCHKFY-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position on the naphthalene ring, along with an amine group at the 1st position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a naphthalene derivative followed by the introduction of the trifluoromethyl group. The amine group is then introduced through a series of reduction and substitution reactions. The specific reaction conditions, such as temperature, pressure, and choice of solvents, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives .

Scientific Research Applications

7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine:

Uniqueness

The presence of both the chlorine and trifluoromethyl groups in 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-9-5-7-6(2-1-3-10(7)16)4-8(9)11(13,14)15/h4-5,10H,1-3,16H2

InChI Key

NKPOYEKVVCHKFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N

Origin of Product

United States

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